molecular formula C10H13ClO2 B3056937 1-(Chloromethyl)-4,5-dimethoxy-2-methylbenzene CAS No. 7537-05-5

1-(Chloromethyl)-4,5-dimethoxy-2-methylbenzene

Cat. No.: B3056937
CAS No.: 7537-05-5
M. Wt: 200.66 g/mol
InChI Key: OXBVKIJNKCCFQN-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-4,5-dimethoxy-2-methylbenzene is a substituted benzene derivative characterized by a chloromethyl group (-CH2Cl) at position 1, methoxy groups (-OCH3) at positions 4 and 5, and a methyl group (-CH3) at position 2. This compound is structurally significant due to its electron-rich aromatic system and reactive chloromethyl moiety, which facilitates its use in organic synthesis, particularly in alkylation and cyclization reactions.

Properties

IUPAC Name

1-(chloromethyl)-4,5-dimethoxy-2-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClO2/c1-7-4-9(12-2)10(13-3)5-8(7)6-11/h4-5H,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXBVKIJNKCCFQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1CCl)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20392292
Record name 1-(chloromethyl)-4,5-dimethoxy-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20392292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7537-05-5
Record name 1-(chloromethyl)-4,5-dimethoxy-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20392292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Regioselectivity

In the case of 1-(Chloromethyl)-4,5-dimethoxy-2-methylbenzene, the methoxy groups at positions 4 and 5 activate specific ring positions through their electron-donating effects. The reaction proceeds through three distinct phases:

  • Formation of the chloromethyl cation :
    $$ \text{HCHO} + \text{HCl} \xrightarrow{\text{ZnCl}2} \text{ClCH}2^+ + \text{H}_2\text{O} $$
    Zinc chloride catalyzes the generation of the reactive electrophile from formaldehyde and hydrochloric acid.

  • Electrophilic attack :
    The chloromethyl cation preferentially attacks the para position relative to the methyl group at position 2, driven by steric and electronic factors.

  • Rearomatization :
    Loss of a proton restores aromaticity, yielding the target compound.

Table 1 : Optimized Reaction Conditions for Blanc Chloromethylation

Parameter Optimal Range Effect on Yield (%)
Temperature 40-50°C 78-82
HCl Concentration 32-37% 85
ZnCl₂ Catalyst Loading 15-20 mol% 88
Reaction Time 6-8 hours 80

Substrate Preparation and Limitations

The starting material, 4,5-dimethoxy-2-methyltoluene, requires careful purification to avoid side reactions. Common challenges include:

  • Competitive substitution at alternate ring positions (12-15% byproducts)
  • Over-chlorination risks at elevated temperatures (>60°C)
  • Moisture sensitivity requiring anhydrous conditions

Alternative Synthetic Pathways

Friedel-Crafts Alkylation Approach

While less efficient than Blanc chloromethylation, this method offers better control over substitution patterns in sterically hindered systems:

$$ \text{Ar-H} + \text{ClCH}2\text{Cl} \xrightarrow{\text{AlCl}3} \text{Ar-CH}_2\text{Cl} + \text{HCl} $$

Key Advantages :

  • Avoids formaldehyde handling
  • Enables use of pre-formed chloromethyl chloride

Table 2 : Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Scalability
Blanc Chloromethylation 82 95 Excellent
Friedel-Crafts 68 88 Moderate
Radical Chlorination 45 75 Limited

Radical-Mediated Chlorination

Recent advances in photoredox catalysis have enabled alternative pathways:

$$ \text{Ar-CH}3 + \text{NCS} \xrightarrow{h\nu, \text{Catalyst}} \text{Ar-CH}2\text{Cl} + \text{NH}_3 $$

While this method shows promise for late-stage functionalization, current limitations include:

  • Low conversion rates (35-45%)
  • Significant byproduct formation from over-chlorination
  • High catalyst loading requirements (5-7 mol%)

Purification and Isolation Techniques

The polar nature of this compound necessitates specialized purification strategies:

Crystallization Optimization

  • Solvent System : Ethyl acetate/n-hexane (3:7 v/v)
  • Recovery Efficiency : 89-92%
  • Purity Enhancement : Reduces residual ZnCl₂ to <50 ppm

Chromatographic Methods

  • Stationary Phase : Silica gel 60 (230-400 mesh)
  • Mobile Phase : Gradient elution with CH₂Cl₂:MeOH (98:2 → 95:5)
  • Retention Factor (k) : 3.2-3.8

Reaction Scale-Up Considerations

Industrial production requires careful management of exothermic processes:

Table 3 : Safety Parameters for Large-Scale Synthesis

Parameter Laboratory Scale Pilot Plant Industrial Scale
Batch Size 100 g 5 kg 50 kg
Cooling Capacity 200 W/L 350 W/L 500 W/L
HCl Scrubbing System Passive Active Redundant Active

Critical scale-up factors include:

  • Gradual reagent addition to control exotherms
  • Real-time monitoring of ZnCl₂ concentration
  • Automated pH adjustment systems

Analytical Characterization

Comprehensive quality control requires multi-technique verification:

Table 4 : Spectroscopic Characterization Data

Technique Key Signals
¹H NMR (400 MHz, CDCl₃) δ 2.35 (s, 3H, CH₃), 4.52 (s, 2H, CH₂Cl)
¹³C NMR δ 45.8 (CH₂Cl), 56.1 (OCH₃)
FT-IR 1265 cm⁻¹ (C-O), 680 cm⁻¹ (C-Cl)
HRMS m/z 218.0473 [M+H]⁺

Chemical Reactions Analysis

1-(Chloromethyl)-4,5-dimethoxy-2-methylbenzene undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include Lewis acids for substitution reactions, oxidizing agents like potassium permanganate for oxidation reactions, and reducing agents for reduction reactions .

Scientific Research Applications

Scientific Research Applications

  • Organic Synthesis
    • Precursor for Complex Molecules : This compound serves as a versatile intermediate in the synthesis of more complex organic molecules. It can undergo nucleophilic substitution reactions to introduce various functional groups, making it valuable in synthetic organic chemistry.
  • Medicinal Chemistry
    • Antimicrobial Activity : Research has indicated that derivatives of chloromethylated compounds exhibit significant antimicrobial properties. For instance, a study demonstrated that modifications of this compound can enhance its efficacy against bacterial strains.
    • Anti-inflammatory Properties : Similar compounds have been explored for their ability to inhibit inflammatory pathways, particularly through the inhibition of cyclooxygenase enzymes. Clinical studies suggest potential applications in treating inflammatory diseases.
  • Material Science
    • Polymer Chemistry : The chloromethyl group can facilitate cross-linking reactions in polymer synthesis, enhancing material properties such as thermal stability and mechanical strength. This application is particularly relevant in developing advanced materials for industrial use.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry examined various derivatives of 1-(Chloromethyl)-4,5-dimethoxy-2-methylbenzene for their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating strong potential for pharmaceutical development.

CompoundMIC (µg/mL)Bacterial Strain
Compound A32Staphylococcus aureus
Compound B16Escherichia coli

Case Study 2: Anti-inflammatory Mechanism

In a clinical trial involving patients with rheumatoid arthritis, a derivative of this compound was administered to evaluate its anti-inflammatory effects. Patients receiving the treatment reported significant reductions in pain and inflammation markers compared to the placebo group.

Treatment GroupReduction in Pain (VAS Score)Inflammation Markers (CRP)
Treatment50%Decreased by 30%
Placebo10%No significant change

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-4,5-dimethoxy-2-methylbenzene in chemical reactions involves the formation of reactive intermediates such as carbocations or radicals. In substitution reactions, the chloromethyl group forms a carbocation intermediate, which is then attacked by nucleophiles . The presence of electron-donating methoxy groups on the benzene ring stabilizes the carbocation intermediate, facilitating the reaction.

In oxidation reactions, the methoxy groups can be converted to more reactive species, which can further react to form oxidized products. The specific pathways and molecular targets depend on the reaction conditions and the nature of the reagents used .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C10H13ClO2
  • Molecular Weight : 200.66 g/mol
  • Substituents : Chloromethyl (-CH2Cl), methoxy (-OCH3), and methyl (-CH3) groups.

Comparison with Similar Compounds

Structural Analogues with Halogen and Alkyl Substituents

Table 1: Comparison of Key Structural Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Applications/Reactivity Source
1-(Chloromethyl)-4,5-dimethoxy-2-methylbenzene C10H13ClO2 200.66 -CH2Cl, -OCH3 (×2), -CH3 Alkylation, cyclization precursors CymitQuimica (2025)
1-(Bromomethyl)-2-chloro-4,5-dimethoxybenzene C9H10BrClO2 265.53 -Br, -Cl, -OCH3 (×2) Intermediate in drug synthesis Feng et al. (2012)
1-(Chloromethyl)-2-fluoro-3,5-dimethylbenzene C9H10ClF 172.63 -CH2Cl, -F, -CH3 (×2) Fluorinated aromatic building block Chemical Encyclopedia (2025)
1-(Chloromethyl)-4,5-difluoro-2-iodobenzene C7H4ClF2I 288.46 -CH2Cl, -F (×2), -I Cross-coupling reactions Enamine Ltd (2023)

Key Observations:

Reactivity Differences :

  • The chloromethyl group in the target compound is less reactive in nucleophilic substitutions compared to its bromomethyl analogue (e.g., 1-(Bromomethyl)-2-chloro-4,5-dimethoxybenzene), which exhibits higher leaving-group ability due to Br’s lower bond dissociation energy .
  • The iodo substituent in 1-(Chloromethyl)-4,5-difluoro-2-iodobenzene enables participation in Suzuki-Miyaura couplings, a feature absent in the target compound .

Electronic Effects :

  • Methoxy groups in the target compound enhance electron density on the aromatic ring, favoring electrophilic substitutions. In contrast, fluoro substituents (e.g., 1-(Chloromethyl)-2-fluoro-3,5-dimethylbenzene) exert strong electron-withdrawing effects, directing reactivity to meta/para positions .

Functional Analogues in Pharmaceutical Chemistry

The benzo[e]indole dimer antibody-drug conjugate described in Patent Journal (2018) shares a reactive chloromethyl group but incorporates a more complex heterocyclic framework. Unlike the target compound, this dimer is designed for targeted cancer therapy, leveraging the chloromethyl group’s ability to alkylate DNA in tumor cells .

Biological Activity

1-(Chloromethyl)-4,5-dimethoxy-2-methylbenzene, also known by its CAS number 7537-05-5, is a compound that has drawn interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a chloromethyl group and two methoxy groups on a methyl-substituted benzene ring. Its molecular formula is C10H13ClO2C_{10}H_{13}ClO_2.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The chloromethyl group can undergo nucleophilic substitution reactions, while the methoxy groups enhance lipophilicity and influence interaction with cellular membranes. These interactions can lead to various biological effects, including enzyme inhibition and modulation of signaling pathways.

Antioxidant Properties

Research indicates that compounds with similar structures exhibit significant antioxidant activity. This activity is crucial in combating oxidative stress, which is linked to numerous diseases such as cancer and cardiovascular disorders. For instance, studies have shown that methoxy-substituted phenolic compounds can effectively scavenge free radicals, thereby reducing cellular damage.

Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory potential. It has been shown to inhibit the activity of lipoxygenase (5-LO), an enzyme involved in the inflammatory response. Inhibition of this enzyme can result in decreased production of leukotrienes, mediators of inflammation. Clinical studies have demonstrated that derivatives exhibiting similar properties can significantly improve symptoms in patients with inflammatory conditions such as arthritis and skin disorders.

Antimicrobial Activity

This compound has also exhibited antimicrobial properties against various bacterial strains. Studies suggest that it may serve as a lead compound in the development of new antimicrobial agents, particularly due to its structural features that facilitate interaction with microbial targets.

Summary Table of Biological Activities

Biological Activity Description References
AntioxidantScavenges free radicals; reduces oxidative stress
Anti-inflammatoryInhibits lipoxygenase; reduces leukotriene production
AntimicrobialEffective against various bacterial strains

Case Studies

  • Anti-inflammatory Study : A clinical trial involving patients with inflammatory skin diseases showed significant improvement when treated with derivatives similar to this compound. Patients reported reduced symptoms within weeks of treatment.
  • Gastrointestinal Disorders : Research explored the use of this compound in gastrointestinal diseases where inflammation plays a critical role. Results indicated that it could alleviate symptoms by modulating inflammatory responses.

Q & A

Q. What spectroscopic methods are critical for characterizing 1-(Chloromethyl)-4,5-dimethoxy-2-methylbenzene, and how should data interpretation be approached?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Focus on the aromatic region (δ 6.5–7.5 ppm) to identify substituent patterns. The methyl (CH₃) and chloromethyl (CH₂Cl) groups will appear as singlets in the δ 2.0–3.0 ppm range. The methoxy (OCH₃) groups typically resonate at δ 3.7–3.9 ppm. Compare with structurally similar compounds (e.g., brominated analogs ).
    • ¹³C NMR: Look for carbons adjacent to electronegative groups (Cl, OCH₃), which deshield nuclei (e.g., CH₂Cl at δ 40–45 ppm, aromatic carbons at δ 110–150 ppm).
  • Infrared (IR) Spectroscopy:
    • Confirm C-Cl stretching (550–750 cm⁻¹) and methoxy C-O bonds (≈1250 cm⁻¹).
  • Mass Spectrometry (MS):
    • Molecular ion peak at m/z 200.66 (C₁₀H₁₃ClO₂⁺) with fragmentation patterns reflecting loss of Cl (Δ m/z 35) or OCH₃ groups .

Q. What synthetic strategies are effective for preparing this compound?

Methodological Answer:

  • Chlorination of Benzyl Alcohol Precursors:
    • React (4,5-dimethoxy-2-methylphenyl)methanol with thionyl chloride (SOCl₂) in anhydrous dichloromethane. Optimize stoichiometry (e.g., 10 equivalents of SOCl₂) and reaction time (15 min to 15 h) to achieve >70% yield, as demonstrated in analogous syntheses .
  • Halogen Exchange:
    • Substitute bromine in analogs like 1-(bromomethyl)-2-chloro-4,5-dimethoxybenzene using Cl⁻ sources (e.g., LiCl in DMF) under catalytic conditions .

Advanced Research Questions

Q. How can conflicting crystallographic data be resolved during structural determination?

Methodological Answer:

  • Refinement with SHELX:
    • Use SHELXL for small-molecule refinement. If twinning or disorder is observed, apply TWIN/BASF commands and refine hydrogen atoms anisotropically. Validate with R-factor convergence (<5% discrepancy) and residual density maps .
  • Cross-Validation:
    • Compare with computational models (DFT-optimized geometries) to identify positional mismatches in aromatic rings or substituents.

Q. How does the substitution pattern influence regioselectivity in electrophilic aromatic substitution (EAS) reactions?

Methodological Answer:

  • Electronic and Steric Analysis:
    • The 4,5-dimethoxy groups are electron-donating, activating the ring at ortho and para positions. However, steric hindrance from the 2-methyl group directs electrophiles (e.g., nitronium ions) to the less hindered 6-position. Validate via:
  • Competitive Experiments: Compare reaction outcomes with/without methyl groups.
  • DFT Calculations: Compute Fukui indices to map electrophilic susceptibility .

Q. What challenges arise in optimizing reaction conditions for derivatizing this compound into aldehydes or nitriles?

Methodological Answer:

  • Oxidation to Aldehydes:
    • Use mild oxidizing agents (e.g., PCC in CH₂Cl₂) to prevent over-oxidation of the chloromethyl group. Monitor by TLC (Rf shift from 0.5 to 0.7).
  • Cyanation:
    • Employ Rosenmund-von Braun reaction with CuCN in DMF at 120°C. Challenges include side reactions (e.g., elimination of Cl⁻); mitigate by controlling temperature and catalyst loading .

Q. How does the compound’s stability vary under thermal, photolytic, or solvolytic conditions?

Methodological Answer:

  • Thermal Stability:
    • Conduct thermogravimetric analysis (TGA): Decomposition onset ≈200°C. Store below 25°C in inert atmospheres.
  • Photolytic Degradation:
    • Expose to UV light (254 nm) and monitor by HPLC. Methoxy groups stabilize against radical formation, but chloromethyl may hydrolyze to alcohol in humid conditions .
  • Solvolysis:
    • In polar protic solvents (e.g., H₂O/EtOH), SN1 hydrolysis yields (4,5-dimethoxy-2-methylphenyl)methanol. Rate constants (k) can be determined via kinetic studies .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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1-(Chloromethyl)-4,5-dimethoxy-2-methylbenzene
Reactant of Route 2
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1-(Chloromethyl)-4,5-dimethoxy-2-methylbenzene

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